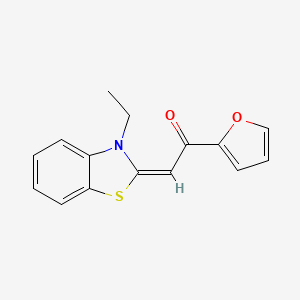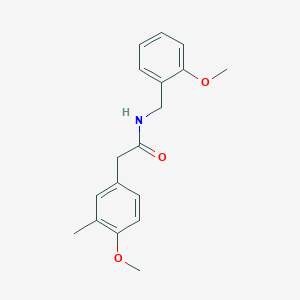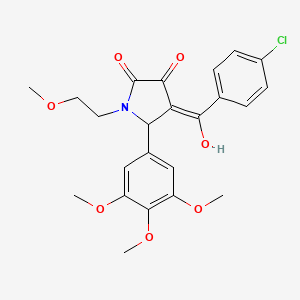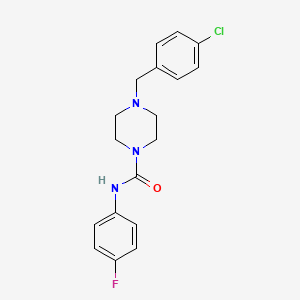
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone, also known as EBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBF is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 192-193°C.
Mécanisme D'action
The mechanism of action of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone is not fully understood, but it is believed to act as a metal ion chelator due to the presence of the benzothiazole and furan rings in its structure. 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been shown to selectively bind to copper ions, which may play a role in its potential medicinal properties.
Biochemical and physiological effects:
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been shown to exhibit antioxidant and anti-inflammatory properties in vitro, which may be attributed to its ability to chelate metal ions. 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone in lab experiments is its relatively simple synthesis method. However, the yield of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone obtained from these methods can vary, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone, including:
1. Further studies to elucidate the mechanism of action of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone and its potential as a therapeutic agent for various diseases.
2. Development of new synthetic methods for 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone with higher yields and improved purity.
3. Investigation of the potential of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone as a catalyst in organic reactions.
4. Incorporation of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone into novel materials with enhanced properties.
Méthodes De Synthèse
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with ethyl acetoacetate and furfural in the presence of a base. Another method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate and 2-furaldehyde in the presence of a catalyst. The yield of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone obtained from these methods ranges from 50-80%.
Applications De Recherche Scientifique
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and medicinal chemistry. In optoelectronics, 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been used as a fluorescent probe for the detection of metal ions. In materials science, 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been incorporated into polymers to enhance their thermal stability and mechanical properties.
Propriétés
IUPAC Name |
(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(furan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-2-16-11-6-3-4-8-14(11)19-15(16)10-12(17)13-7-5-9-18-13/h3-10H,2H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHNGOUUJHVMAA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312071.png)
![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)
![1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5312098.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile](/img/structure/B5312103.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![3-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312125.png)
![2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5312126.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5312130.png)
![8-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312138.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312148.png)


![4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5312168.png)